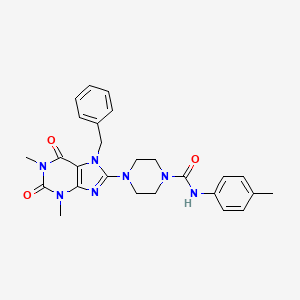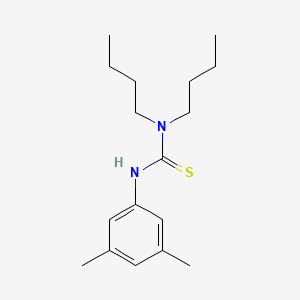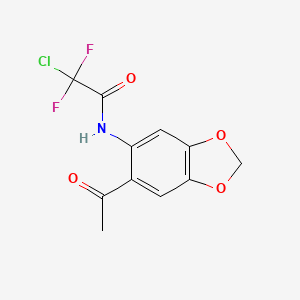
4-(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(4-methylphenyl)-1-piperazinecarboxamide
Vue d'ensemble
Description
The compound belongs to a class of chemicals characterized by their piperazine and purine moieties, suggesting a potential for varied biological activities. The synthesis and study of such compounds are often motivated by their potential pharmaceutical applications, even though the focus here excludes drug use, dosage, and side effects.
Synthesis Analysis
Synthesis of structurally similar compounds typically involves multi-step chemical reactions, starting from basic building blocks like piperazine, benzyl halides, and purine derivatives. The process may include steps like alkylation, amidation, and condensation reactions. For instance, the synthesis of optically active compounds through optical resolution using quinidine and cinchonidine has been demonstrated (Ashimori et al., 1991).
Applications De Recherche Scientifique
Synthesis and Polymer Applications
Compounds similar to the one mentioned have been synthesized for exploring their incorporation into polymers. For instance, Hattori and Kinoshita (1979) developed polyamides containing uracil and adenine, utilizing similar chemical reactions that might be applied to the synthesis of the compound . The synthesis involved the addition reaction of uracil and adenine to dimethyl methylenesuccinate, followed by hydrolysis and polycondensation with diamines, such as piperazine, indicating a method that could potentially apply to the synthesis of complex piperazine-containing molecules like the one described (Hattori & Kinoshita, 1979).
Antimicrobial and Antiviral Research
Additionally, derivatives of piperazine, a core component of the compound, have been explored for antimicrobial and antiviral properties. A study by Shroff et al. (2022) synthesized novel 1,4-disubstituted piperazines and evaluated their antibacterial activities, suggesting that similar compounds could have potential applications in developing new antimicrobial agents (Shroff et al., 2022).
Anti-Inflammatory and Analgesic Agents
Moreover, research conducted by Abu‐Hashem et al. (2020) involved synthesizing novel compounds derived from similar structural frameworks for anti-inflammatory and analgesic purposes. This study indicates the broader pharmaceutical applications of such compounds, potentially including the compound , in treating inflammation and pain (Abu‐Hashem et al., 2020).
Enzymatic Studies and Drug Metabolism
Research into compounds with piperazine structures also extends into studies on drug metabolism. For instance, Hvenegaard et al. (2012) investigated the metabolism of a novel antidepressant, highlighting the role of cytochrome P450 enzymes. This research underscores the importance of understanding the metabolic pathways of complex molecules for their safe and effective use in therapeutic applications (Hvenegaard et al., 2012).
Propriétés
IUPAC Name |
4-(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)-N-(4-methylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N7O3/c1-18-9-11-20(12-10-18)27-25(35)32-15-13-31(14-16-32)24-28-22-21(23(34)30(3)26(36)29(22)2)33(24)17-19-7-5-4-6-8-19/h4-12H,13-17H2,1-3H3,(H,27,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSROPRFCBHJWKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC4=C(N3CC5=CC=CC=C5)C(=O)N(C(=O)N4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(4-methylphenyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-1,3-benzodioxol-5-yl-2-[(3,4-dimethylphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4624470.png)



![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(2-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4624484.png)
![4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]isoxazole](/img/structure/B4624492.png)

![2-(2-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4624509.png)
![4-methyl-3-[(2-methyl-2-propen-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4624517.png)

![5-[(3-chloro-4,5-dimethoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B4624525.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4624526.png)
![N~1~-(2,3-dichlorophenyl)-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4624528.png)
